molecular formula C7H11ClN2O2 B1439208 (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride CAS No. 1170001-67-8

(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride

Cat. No. B1439208
M. Wt: 190.63 g/mol
InChI Key: JAFYQPZZZHKAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C7H10N2O2•HCl and a molecular weight of 190.63 .


Molecular Structure Analysis

The molecular structure of “(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride” can be represented as CCC1=NC=CN1CC(=O)O.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride” include a molecular weight of 190.63 and a molecular formula of C7H10N2O2•HCl .

Scientific Research Applications

Synthesis and Chemical Properties

(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride is a compound that has been explored in various synthetic pathways due to its potential applications in medicinal chemistry and materials science. It has been utilized as an intermediate in the solvent-free synthesis of zoledronic acid, highlighting an environmentally friendly approach to drug synthesis. This method, involving N-alkylation of imidazole followed by hydrolysis, offers a high-yielding, simple, and easy work-up procedure without the use of hazardous solvents (Belwal & Patel, 2019), (Singh et al., 2008).

Magnetic Properties of Derivatives

Research on hydrochloride crystals based on similar structural frameworks has revealed interesting magnetic behaviors. Studies indicate that certain hydrochloride crystals derived from related chemical structures exhibit low magnetic susceptibilities and unusual magnetic behavior due to their crystal-stacking structures, which could be relevant in the development of magnetic materials (Yong et al., 2013).

Corrosion Inhibition

Derivatives of imidazol-1-yl-acetic acid have been investigated for their potential as corrosion inhibitors. For instance, halogen-substituted imidazoline derivatives have demonstrated effectiveness in protecting mild steel in hydrochloric acid solutions, showcasing the compound's potential in industrial applications where corrosion resistance is crucial (Zhang et al., 2015).

Biological Activity

Furthermore, derivatives synthesized from imidazole frameworks have been studied for their biological activities, including antimicrobial and fungicidal properties. This indicates the broad spectrum of applications that (2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride and its derivatives could have in pharmaceuticals and agrochemicals (Anisimova et al., 2011).

Green Chemistry Applications

The compound has also been highlighted in the context of green chemistry for its role as a bifunctional organocatalyst, promoting the synthesis of various organic compounds under solvent-free conditions, thereby contributing to sustainable chemical practices (Nazari et al., 2014).

Safety And Hazards

The safety data sheet for “(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride” can be found at Echemi.com . It’s important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-6-8-3-4-9(6)5-7(10)11;/h3-4H,2,5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYQPZZZHKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-imidazol-1-YL)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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